molecular formula C16H15N3 B7587698 N-(1-pyridin-3-ylethyl)quinolin-4-amine

N-(1-pyridin-3-ylethyl)quinolin-4-amine

Cat. No. B7587698
M. Wt: 249.31 g/mol
InChI Key: XQJDVJPDZZELEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-pyridin-3-ylethyl)quinolin-4-amine, also known as PEQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique structure that makes it a valuable tool for investigating various biological processes. In

Mechanism of Action

N-(1-pyridin-3-ylethyl)quinolin-4-amine's mechanism of action is based on its ability to react with ROS and form a fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a valuable tool for investigating oxidative stress-related diseases. The fluorescence emitted by N-(1-pyridin-3-ylethyl)quinolin-4-amine can be detected using various imaging techniques, allowing for real-time monitoring of ROS levels in living cells.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have minimal toxicity and does not affect the viability of living cells. This compound has been used in various cell-based assays to investigate the role of ROS in various biological processes. Additionally, N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have antioxidant properties, which may have potential therapeutic applications in oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1-pyridin-3-ylethyl)quinolin-4-amine in lab experiments is its high selectivity and sensitivity for detecting ROS. Additionally, this compound has minimal toxicity and does not affect the viability of living cells, making it a valuable tool for investigating various biological processes. However, one of the limitations of using N-(1-pyridin-3-ylethyl)quinolin-4-amine is its limited solubility in aqueous solutions, which may affect its performance in certain assays.

Future Directions

There are several future directions for research on N-(1-pyridin-3-ylethyl)quinolin-4-amine. One potential application is in the development of new therapies for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis method of N-(1-pyridin-3-ylethyl)quinolin-4-amine and improve its solubility in aqueous solutions. Furthermore, the use of N-(1-pyridin-3-ylethyl)quinolin-4-amine in combination with other fluorescent probes may provide new insights into the complex biological processes involving ROS.

Synthesis Methods

The synthesis of N-(1-pyridin-3-ylethyl)quinolin-4-amine involves a multi-step process that starts with the reaction of 3-pyridineethanol with 4-chloroquinoline. This reaction produces 4-(3-pyridinyl)quinoline, which is then reacted with n-butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with 1-bromoethylpyridinium bromide to yield N-(1-pyridin-3-ylethyl)quinolin-4-amine. This synthesis method has been optimized to produce high yields of pure N-(1-pyridin-3-ylethyl)quinolin-4-amine.

Scientific Research Applications

N-(1-pyridin-3-ylethyl)quinolin-4-amine has been used in various scientific research applications due to its unique structure and properties. One of the primary applications of N-(1-pyridin-3-ylethyl)quinolin-4-amine is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. This compound has been shown to have high selectivity and sensitivity for detecting ROS, making it a valuable tool for investigating oxidative stress-related diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

N-(1-pyridin-3-ylethyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12(13-5-4-9-17-11-13)19-16-8-10-18-15-7-3-2-6-14(15)16/h2-12H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJDVJPDZZELEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyridin-3-ylethyl)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.